molecular formula C15H15NO4S B4422515 N-1,3-benzodioxol-5-yl-4-ethylbenzenesulfonamide

N-1,3-benzodioxol-5-yl-4-ethylbenzenesulfonamide

Cat. No. B4422515
M. Wt: 305.4 g/mol
InChI Key: FPYOQQQAKYXTRN-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-4-ethylbenzenesulfonamide, commonly known as BDBES, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDBES is a sulfonamide derivative of the popular drug, sildenafil, which is used to treat erectile dysfunction. BDBES has been found to exhibit promising properties that make it a potential candidate for use in scientific research.

Mechanism of Action

The mechanism of action of BDBES is not fully understood. However, it has been proposed that BDBES inhibits the activity of phosphodiesterase type 5 (PDE5), which is an enzyme that is involved in the regulation of intracellular levels of cyclic guanosine monophosphate (cGMP). By inhibiting the activity of PDE5, BDBES increases the levels of cGMP, which leads to various physiological effects.
Biochemical and Physiological Effects
BDBES has been found to exhibit various biochemical and physiological effects. One of the most significant effects of BDBES is its ability to inhibit the growth of cancer cells. BDBES has been found to induce apoptosis (programmed cell death) in cancer cells, leading to their death. Additionally, BDBES has been found to exhibit anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

BDBES has several advantages that make it a potential candidate for use in lab experiments. One of the most significant advantages of BDBES is its ability to inhibit the growth of cancer cells. Additionally, BDBES is relatively easy to synthesize, making it readily available for use in lab experiments. However, BDBES has certain limitations that need to be taken into consideration. For instance, the mechanism of action of BDBES is not fully understood, which limits its potential applications.

Future Directions

There are several future directions for research on BDBES. One of the most promising directions is the use of BDBES in cancer treatment. Further research is needed to fully understand the mechanism of action of BDBES and its potential applications in cancer treatment. Additionally, further research is needed to explore the potential applications of BDBES in the treatment of inflammatory diseases. Overall, BDBES has significant potential in various scientific research applications and warrants further investigation.

Scientific Research Applications

BDBES has been found to exhibit significant potential in various scientific research applications. One of the most promising applications of BDBES is in the field of cancer research. BDBES has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for use in cancer treatment. Additionally, BDBES has been found to exhibit anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-2-11-3-6-13(7-4-11)21(17,18)16-12-5-8-14-15(9-12)20-10-19-14/h3-9,16H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYOQQQAKYXTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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